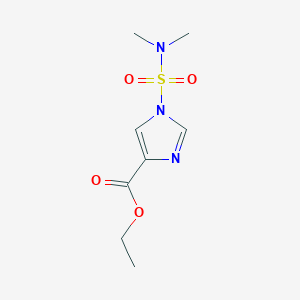

Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(dimethylsulfamoyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4S/c1-4-15-8(12)7-5-11(6-9-7)16(13,14)10(2)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEPURBGZDDOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601173 | |

| Record name | Ethyl 1-(dimethylsulfamoyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132253-58-8 | |

| Record name | Ethyl 1-(dimethylsulfamoyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

This technical guide provides a comprehensive overview of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical structure, properties, synthesis, and potential applications.

Introduction and Significance

This compound (CAS No. 132253-58-8) is a specialized imidazole derivative that has garnered interest in the scientific community.[1] The imidazole ring is a fundamental scaffold in numerous biologically active molecules, including the amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The incorporation of an N,N-dimethylsulfamoyl group at the N-1 position is a key structural feature. This functional group is known to enhance metabolic stability and modulate the electronic properties of the parent molecule, making it a valuable precursor for the synthesis of novel therapeutic agents.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃O₄S | [1] |

| Molecular Weight | 247.3 g/mol | [1] |

| CAS Number | 132253-58-8 | [1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Purity | ≥98% | [1] |

| Storage | Room temperature | [1] |

Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed synthesis involves the sulfamoylation of the imidazole nitrogen followed by esterification of the carboxylic acid. A more direct approach starts with the commercially available ethyl ester.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Materials:

-

Ethyl 1H-imidazole-4-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N,N-dimethylsulfamoyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of Ethyl 1H-imidazole-4-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases. This step is critical for activating the imidazole ring for subsequent electrophilic attack.

-

Sulfamoylation: The reaction mixture is cooled back to 0 °C, and N,N-dimethylsulfamoyl chloride (1.1 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using a slight excess of the sulfamoyl chloride is to ensure complete conversion of the starting material.

-

Work-up and Extraction: Upon completion of the reaction, it is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. The aqueous layer is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound. The choice of eluent is crucial for achieving good separation from any unreacted starting materials or byproducts.

Structural Elucidation and Characterization

Confirmation of the chemical structure of the synthesized compound is paramount. A combination of spectroscopic techniques would be employed for this purpose.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - Imidazole ring protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm).- N,N-dimethyl protons: A singlet integrating to 6H (δ 2.8-3.2 ppm).- Ethyl ester protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region. |

| ¹³C NMR | - Imidazole ring carbons: Peaks in the aromatic region (δ 120-145 ppm).- Ester carbonyl carbon: A peak around δ 160-165 ppm.- N,N-dimethyl carbons: A peak around δ 38-42 ppm.- Ethyl ester carbons: Peaks for the CH₂ and CH₃ groups. |

| FT-IR (cm⁻¹) | - C=O stretch (ester): ~1720 cm⁻¹.- S=O stretch (sulfamoyl): Two bands around 1350 and 1160 cm⁻¹.- C-N and C=C stretches of the imidazole ring. |

| Mass Spec (m/z) | - [M+H]⁺: Expected at 248.07. |

The rationale behind these predictions is based on the known chemical shifts and vibrational frequencies of the constituent functional groups. For instance, the presence of the electron-withdrawing sulfamoyl group is expected to shift the imidazole proton signals downfield.

Potential Applications in Drug Discovery

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.

-

Enzyme Inhibition: The imidazole core is a known pharmacophore in many enzyme inhibitors. The N,N-dimethylsulfamoyl group can enhance binding affinity and improve the metabolic profile of potential drug candidates.

-

Receptor Modulation: Imidazole derivatives are known to interact with various receptors. This compound can serve as a starting point for the synthesis of libraries of compounds to be screened for activity against a range of biological targets.

-

Antimicrobial and Anticancer Agents: The imidazole nucleus is present in many clinically used antifungal and anticancer drugs. Further modification of this scaffold could lead to the discovery of new agents with improved efficacy and reduced side effects.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, safety precautions can be inferred from related imidazole compounds.[3]

Hazard Identification:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

First Aid:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of an imidazole core, an ethyl carboxylate functional handle, and a metabolically robust N,N-dimethylsulfamoyl group provides a solid foundation for the design and synthesis of novel bioactive molecules. The proposed synthetic route and characterization data in this guide offer a starting point for researchers to explore the full potential of this intriguing compound. As with any chemical substance, proper safety precautions should be strictly followed during handling and experimentation.

References

physical and chemical properties of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

An In-Depth Technical Guide to Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Introduction: Situating a Key Heterocyclic Building Block

This compound is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure uniquely combines three key functional groups: an imidazole core, an N,N-dimethylsulfamoyl substituent at the N-1 position, and an ethyl carboxylate at the C-4 position. The N-sulfamoyl group is not merely a passive substituent; it profoundly influences the electronic properties and reactivity of the imidazole ring, serving as a robust protecting group and a powerful directing group in synthetic transformations. This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical methodologies, and insights into its synthetic manipulation, grounded in established chemical principles.

Core Compound Identification and Structure

Precise identification is the cornerstone of all chemical research. The fundamental identifiers for this compound are cataloged below.

Molecular Structure

The N,N-dimethylsulfamoyl group attached to the N-1 position of the imidazole ring is a key feature, sterically and electronically influencing the C-2 and C-5 positions. The ethyl ester at C-4 provides a versatile handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

| Identifier | Value | Source |

| CAS Number | 132253-58-8 | [1][2] |

| Molecular Formula | C₈H₁₃N₃O₄S | [1][2] |

| Molecular Weight | 247.3 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

Physicochemical Properties

The physical state and solubility characteristics of a compound dictate its handling, storage, and application in experimental settings. While specific experimental data such as melting and boiling points for this exact molecule are not widely published, properties can be inferred from related structures and supplier information.

| Property | Value / Description | Source & Rationale |

| Appearance | Likely a solid (e.g., white or off-white powder/crystals). | Based on related imidazole carboxylates which are often solids at room temperature. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, methanol, and ethyl acetate; slightly soluble in water. | The ethyl ester and dimethylsulfamoyl groups confer lipophilicity, while the imidazole nitrogen and sulfonyl oxygens provide some polarity. This profile is typical for many organic intermediates.[3] |

| Storage | Store at room temperature in a dry, well-ventilated area. | Standard practice for heterocyclic building blocks of this type.[2] |

Synthesis, Reactivity, and Mechanistic Considerations

The N,N-dimethylsulfamoyl group is a critical element defining the synthetic utility of this molecule. It functions as an effective N-protecting group for the imidazole ring, which is stable to a variety of reaction conditions but can be removed if necessary. More importantly, it serves as a powerful directing group for metallation.

Synthetic Approach

The synthesis of N-sulfonylated imidazoles often involves the initial formation of the imidazole core followed by the introduction of the sulfamoyl group. A plausible and efficient pathway involves the protection and subsequent functionalization of a pre-existing imidazole-4-carboxylate scaffold.

A key synthetic strategy for related compounds involves the lithiation of the imidazole ring, directed by the N-sulfamoyl group. Research has shown that 1-(dimethylsulfamoyl)imidazole can be selectively lithiated at the C-2 or C-5 positions, followed by quenching with an electrophile.[4] In the context of our target molecule, this regioselectivity is crucial. The presence of the carboxylate at C-4 would likely be established prior to or after the N-sulfamoylation step, depending on the overall synthetic scheme.

A noteworthy characteristic of the 1-(dimethylsulfamoyl)imidazole system is its propensity for rearrangement. For instance, the 1,5-disubstituted isomer has been observed to isomerize to the more stable 1,4-disubstituted product.[4] This suggests that the C-4 substituted isomer is thermodynamically favored, which is a critical consideration during synthesis design to ensure the desired regiochemical outcome.

Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity and Thermal Stability

-

Imidazole Ring: The imidazole ring is aromatic and can undergo electrophilic substitution, although the electron-withdrawing nature of the N-sulfamoyl and C-4 ester groups deactivates the ring compared to unsubstituted imidazole.[5] The C-2 position is the most electron-deficient and susceptible to nucleophilic attack or deprotonation by a strong base.[5]

-

Ethyl Ester: The ester functionality can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, a common step in preparing final drug candidates. It can also undergo transesterification or be converted to an amide.

-

N-Sulfamoyl Group: This group is generally stable to mild acidic and basic conditions. Its primary role is often as a protecting/directing group.

-

Thermal Stability: While specific differential scanning calorimetry (DSC) data for this compound is unavailable, the thermal stability of heterocyclic compounds can be influenced by substituent effects. Electron-withdrawing groups can sometimes enhance thermal stability.[6] Imidazolium-based compounds can exhibit high thermal stability, with decomposition onsets often well above 200°C, though the specific structure is paramount.[7][8] For safety and process development, it is crucial to perform thermal analysis (DSC/TGA) to determine the onset of decomposition, especially if heating is required.

Spectroscopic and Analytical Characterization

The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons (typically in the δ 7.5-8.5 ppm range), the ethyl group of the ester (a quartet around δ 4.3 ppm and a triplet around δ 1.3 ppm), and the two methyl groups of the sulfamoyl moiety (a singlet around δ 2.8-3.0 ppm).

-

¹³C NMR: The carbon spectrum will corroborate the structure with signals for the ester carbonyl (δ ~160-165 ppm), the imidazole ring carbons (δ ~120-145 ppm), the ethyl ester carbons (δ ~60 ppm and ~14 ppm), and the N,N-dimethyl carbons (δ ~38 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester at ~1720-1740 cm⁻¹, and strong S=O stretches for the sulfonyl group at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight (247.3) should be observable, along with characteristic fragmentation patterns involving the loss of the ethoxy group, the entire ester, or parts of the sulfamoyl substituent.

Analytical Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of non-volatile organic compounds like this one. A reverse-phase method would be a standard choice.

Protocol: Reverse-Phase HPLC for Purity Analysis

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

-

Instrumentation & Columns:

-

HPLC System with a UV detector.

-

C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Detection Wavelength: Scan for optimal absorbance, typically around 220-280 nm for imidazole-containing systems.

-

Gradient Elution: A typical gradient might run from 10% B to 95% B over 15-20 minutes to ensure elution of the main peak and any potential impurities.

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Caption: Standard workflow for HPLC-based purity analysis.

Conclusion

This compound is a highly functionalized heterocyclic molecule with significant potential as a versatile intermediate in organic synthesis. Its key feature, the N,N-dimethylsulfamoyl group, provides stability and directs reactivity, making it a valuable tool for constructing more complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and the analytical methods required for its characterization is essential for its effective application in research and development settings.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. zenodo.org [zenodo.org]

- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate molecular weight

An In-Depth Technical Guide to Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, potential applications, and safe handling protocols, grounding the discussion in established scientific principles.

Core Compound Identification and Physicochemical Properties

This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules, prized for its unique electronic characteristics and its ability to engage in hydrogen bonding, making it an excellent scaffold for interacting with biological targets like enzymes and receptors[1][2]. The addition of the N,N-dimethylsulfamoyl and ethyl carboxylate groups at the 1- and 4-positions, respectively, provides specific steric and electronic properties that can be exploited in rational drug design.

A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 247.3 g/mol | [3][4] |

| Molecular Formula | C₈H₁₃N₃O₄S | [3][4] |

| CAS Number | 132253-58-8 | [3][4] |

| Purity | Typically ≥98% | [3][4] |

| Canonical SMILES | CCOC(=O)C1=CN=CN1S(=O)(=O)N(C)C | N/A |

Synthesis and Mechanistic Insights

The synthesis of this compound involves a multi-step functionalization of a pre-existing imidazole core. A logical and efficient synthetic strategy begins with the commercially available Ethyl 1H-imidazole-4-carboxylate.

Proposed Synthetic Workflow

The key transformation is the selective N-sulfamoylation of the imidazole ring. This reaction must be conducted under conditions that prevent hydrolysis of the ester or side reactions.

Caption: Proposed workflow for the synthesis of the target compound.

Causality Behind Experimental Choices

-

Starting Material: Ethyl 1H-imidazole-4-carboxylate is chosen as the starting material because the carboxylate group is already in place, simplifying the overall synthesis. A synthesis route for this precursor often starts from glycine, proceeding through acylation, esterification, and cyclization[5].

-

N-Sulfamoylation: The nitrogen at the 1-position of the imidazole ring is nucleophilic. In the presence of a strong base like sodium hydride (NaH), it is deprotonated to form an imidazolide anion. This highly nucleophilic anion then readily attacks the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride.

-

Reaction Conditions:

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical to prevent moisture from reacting with the strong base (NaH) and the reactive sulfamoyl chloride.

-

Aprotic Solvent: Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used because they are unreactive towards the strong base and can dissolve the reactants.

-

Base: A non-nucleophilic strong base ensures that the imidazole nitrogen is deprotonated without competing in the reaction with the sulfamoyl chloride.

-

-

Purification: Column chromatography is the standard and most effective method for separating the final product from unreacted starting materials and by-products, ensuring high purity.

Structural Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is essential.

Self-Validating Analytical Protocol

Caption: A self-validating workflow for compound characterization.

Expected Analytical Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals confirming the presence of all functional groups. Key expected chemical shifts (in ppm, relative to TMS) include a singlet for the imidazole proton at position 2 (δ 7.8–8.2 ppm), two singlets for the N,N-dimethyl groups on the sulfamoyl moiety (δ 3.0–3.2 ppm), a quartet for the ethyl ester's methylene group (-CH₂-), and a triplet for the ethyl ester's methyl group (-CH₃)[6].

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 248.3, confirming the molecular weight of 247.3 g/mol .

-

High-Performance Liquid Chromatography (HPLC): When analyzed by HPLC, a pure sample should exhibit a single major peak, with the area under the curve indicating a purity of ≥98%.

Applications in Research and Drug Development

The imidazole scaffold is a cornerstone in medicinal chemistry, and this compound serves as a valuable building block for creating more complex molecules.

-

Enzyme Inhibition: The core structure is suitable for designing inhibitors of various enzymes, where the imidazole ring can act as a ligand for metal ions in the active site or participate in hydrogen bonding interactions.

-

Antimicrobial and Anticancer Research: Numerous imidazole derivatives have demonstrated potent antimicrobial and anticancer activities[2][6][7]. This compound is a candidate for derivatization to explore these therapeutic areas. For instance, studies on related ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have shown that modifications can lead to compounds with significant antiproliferative effects on human cancer cell lines[7].

Hypothetical Role in a Signaling Pathway

Many imidazole-based drugs function by inhibiting protein kinases. The diagram below illustrates a hypothetical mechanism where a derivative of this compound could act as a kinase inhibitor, a common strategy in cancer therapy.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety, Handling, and Storage

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards, a lab coat, and nitrile gloves[9].

-

Handling: Handle the compound exclusively in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors[10]. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[10].

-

First Aid Measures:

-

Eyes: In case of contact, immediately rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists[10].

-

Skin: If on skin, wash off with plenty of soap and water. If skin irritation occurs, get medical advice[10].

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell[10].

-

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place[10]. Keep away from incompatible materials such as strong oxidizing agents and strong acids[8][9].

Conclusion

This compound is a specialized chemical building block with significant potential in the field of medicinal chemistry. Its defined molecular weight of 247.3 g/mol and structure, characterized by a functionalized imidazole core, make it an attractive starting point for the synthesis of novel therapeutic agents. Understanding its synthesis, methods of characterization, and proper handling is paramount for any researcher intending to utilize this compound in their work. The insights provided in this guide are intended to equip drug development professionals with the foundational knowledge required to effectively and safely incorporate this molecule into their research endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. calpaclab.com [calpaclab.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. aksci.com [aksci.com]

potential biological activity of N,N-dimethylsulfamoyl imidazole esters

An In-depth Technical Guide to the Potential Biological Activity of N,N-Dimethylsulfamoyl Imidazole Esters

Executive Summary

N,N-dimethylsulfamoyl imidazole esters represent a class of reactive molecules with significant, yet largely unexplored, potential in drug discovery and chemical biology. This guide posits that their primary biological activity stems not from classical receptor-ligand interactions, but from their inherent chemical reactivity as potent acylating agents. The electron-withdrawing N,N-dimethylsulfamoyl group transforms the imidazole moiety into an excellent leaving group, thereby activating the ester's carbonyl carbon for nucleophilic attack. This mechanism suggests a strong potential for these compounds to act as covalent, irreversible inhibitors of enzymes, particularly those with nucleophilic residues (e.g., serine, cysteine, lysine) in their active sites. This document provides a comprehensive analysis of the chemical principles, synthesis, proposed mechanisms of biological action, and robust experimental protocols to validate these hypotheses. It is intended for researchers and drug development professionals seeking to leverage reactive functionalities for therapeutic innovation.

Introduction: The Imidazole Scaffold and the Role of Chemical Reactivity

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs.[1][2][3] Its prevalence is due to its unique electronic properties: it is an aromatic heterocycle that can act as both a hydrogen bond donor and acceptor, and its derivatives can engage in a wide range of biological interactions.[4][5] While many imidazole-based drugs function through non-covalent binding to protein targets, a growing area of interest lies in designing molecules with precisely controlled chemical reactivity to achieve therapeutic effects, such as covalent enzyme inhibition.

N,N-dimethylsulfamoyl imidazole esters are a prime example of such a reactive class. The key to their potential biological activity lies in the N-sulfamoyl group. This powerful electron-withdrawing substituent fundamentally alters the character of the imidazole ring, converting it into an efficient leaving group upon nucleophilic attack at the ester carbonyl.[6][7] This guide will deconstruct the chemical basis for this reactivity and explore its direct implications for biological function, primarily as a tool for targeted covalent modification of proteins.

Section 1: Chemical Principles and Synthesis

The N,N-Dimethylsulfamoyl Group as an Activating Moiety

The central principle underpinning the activity of these esters is the concept of a "super" leaving group. In a typical ester, the alkoxide is a relatively poor leaving group. However, in N,N-dimethylsulfamoyl imidazole esters, the leaving group is the N,N-dimethylsulfamoyl imidazole anion. The N-sulfamoyl group strongly stabilizes the negative charge on the departing imidazole nitrogen through resonance and inductive effects, making it a highly favorable leaving group.

This activation renders the ester's carbonyl carbon highly electrophilic and susceptible to attack by even weak nucleophiles, such as the side chains of amino acid residues found in enzyme active sites. This reactivity is the lynchpin of their potential biological function.

General Synthesis Workflow

These reactive esters can be synthesized through straightforward coupling reactions. A common approach involves the activation of a carboxylic acid, followed by its reaction with 1-(N,N-dimethylsulfamoyl)imidazole. The latter can be prepared from imidazole and N,N-dimethylsulfamoyl chloride.[8]

Section 2: Potential Biological Activity as Covalent Enzyme Inhibitors

The high electrophilicity of the carbonyl carbon in N,N-dimethylsulfamoyl imidazole esters makes them ideal candidates for covalent inhibitors. Covalent drugs form a chemical bond with their target, often leading to irreversible inhibition, which can provide benefits in terms of potency and duration of action.[3]

Proposed Mechanism of Enzyme Inhibition

We hypothesize that these esters function by acylating nucleophilic amino acid residues within the active site of target enzymes. Serine proteases, cysteine proteases, and certain kinases, which utilize serine, cysteine, or lysine residues for catalysis, are prime potential targets.

The process begins with the non-covalent binding of the inhibitor to the enzyme's active site, driven by interactions of the 'R' group. This positions the activated ester in proximity to a key nucleophilic residue, which then attacks the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, followed by the expulsion of the stabilized N,N-dimethylsulfamoyl imidazole leaving group, resulting in a covalently acylated, and thus inactivated, enzyme.

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jopir.in [jopir.in]

- 4. researchgate.net [researchgate.net]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

The Strategic Utility of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate, a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and reactivity, with a particular focus on the strategic rationale behind its utilization in drug design and development. This document aims to equip researchers and drug development professionals with the necessary knowledge to effectively leverage this versatile scaffold in their synthetic endeavors. The imidazole core is a ubiquitous motif in numerous biologically active molecules, and the strategic introduction of the N,N-dimethylsulfamoyl group imparts unique electronic and steric properties that can be exploited to fine-tune the pharmacological profile of lead compounds.[1][2][3] This guide will present a detailed synthesis protocol, characterization data, and a discussion of its potential applications, supported by visual diagrams and comprehensive references.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1][2][3] Its prevalence stems from its unique electronic properties, including its aromaticity and the presence of both a pyridine-type and a pyrrole-type nitrogen atom. This duality allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. The strategic functionalization of the imidazole ring is a cornerstone of modern drug design, enabling the modulation of a molecule's physicochemical properties, metabolic stability, and target affinity.

This compound emerges as a particularly interesting building block due to the presence of the N,N-dimethylsulfamoyl group. This moiety serves as a robust protecting group for the imidazole nitrogen, while also influencing the molecule's electronic and lipophilic character. The electron-withdrawing nature of the sulfamoyl group can modulate the pKa of the imidazole ring and influence its reactivity in subsequent synthetic transformations.

Physicochemical and Spectroscopic Data

A thorough understanding of a building block's physical and spectral properties is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 132253-58-8 | [4] |

| Molecular Formula | C₈H₁₃N₃O₄S | [4] |

| Molecular Weight | 247.3 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | - |

| Purity | ≥98% (commercially available) | [4] |

Spectroscopic Data (Predicted)

While specific experimental spectra for this exact compound are not publicly available, the following are predicted characteristic peaks based on the analysis of structurally similar compounds. Researchers should always confirm the identity of their synthesized material through their own analytical methods.

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): ~8.1 (s, 1H, imidazole C2-H), ~7.8 (s, 1H, imidazole C5-H), 4.3 (q, 2H, -OCH₂CH₃), 3.0 (s, 6H, -N(CH₃)₂), 1.3 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ (ppm): ~162 (C=O), ~140 (imidazole C2), ~138 (imidazole C4), ~120 (imidazole C5), ~61 (-OCH₂), ~38 (-N(CH₃)₂), ~14 (-OCH₂CH₃) |

| IR (KBr) | ν (cm⁻¹): ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1720 (C=O ester), ~1350 & ~1160 (S=O stretch) |

| Mass Spec (EI) | m/z: 247 (M⁺), fragments corresponding to the loss of ethoxy, ethyl, and dimethylsulfamoyl groups. |

Synthesis of this compound

The synthesis of the title compound is achieved through a two-step process, starting from the commercially available ethyl imidazole-4-carboxylate. The key transformation is the sulfonylation of the imidazole nitrogen.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the N-sulfonylation of imidazoles. Researchers should optimize conditions as necessary.

Materials:

-

Ethyl imidazole-4-carboxylate

-

N,N-Dimethylsulfamoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl imidazole-4-carboxylate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise to the stirred solution.

-

Sulfonylation: To the cooled solution, add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3 x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Reactivity and Strategic Applications

The N,N-dimethylsulfamoyl group serves a dual purpose. Firstly, it is an effective protecting group for the imidazole nitrogen, preventing unwanted side reactions at this position during subsequent synthetic transformations. Secondly, its strong electron-withdrawing nature deactivates the imidazole ring towards electrophilic substitution but can facilitate nucleophilic substitution reactions.

Key Reactions and Transformations

The ester functionality at the C4 position is a key handle for further synthetic modifications.

References

A Comprehensive Theoretical and Computational Guide to Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate. The imidazole nucleus is a cornerstone in medicinal chemistry, and understanding the electronic and structural properties of its derivatives is paramount for modern drug discovery.[1][2] This document outlines a detailed protocol using Density Functional Theory (DFT) to elucidate the molecular geometry, vibrational frequencies, and electronic properties of the title compound. The methodologies presented herein are designed to offer researchers and drug development professionals a robust computational approach to predict molecular characteristics, guide experimental work, and accelerate the design of novel therapeutics.

Introduction: The Significance of Imidazole Derivatives

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms and is a fundamental building block in a vast array of biologically active molecules.[1][3] Its unique electronic structure allows it to participate in various non-covalent interactions, making it a privileged scaffold in medicinal chemistry.[1] this compound (Molecular Formula: C8H13N3O4S, Molecular Weight: 247.3 g/mol , CAS Number: 132253-58-8) is a derivative that combines the versatile imidazole core with a sulfamoyl group, a functional moiety known to influence the biological activity of many therapeutic agents.[4][5]

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in chemical research, offering profound insights into molecular structure and reactivity.[6][7] By simulating molecular properties, we can predict spectroscopic signatures, understand electronic distributions, and identify reactive sites, thereby complementing and guiding experimental investigations.[8][9] This guide will detail the application of DFT to characterize this compound at the molecular level.

Theoretical Framework and Computational Methodology

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that allows for the accurate calculation of a molecule's electronic structure and properties.[6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is often employed for its balance of accuracy and computational efficiency in studying organic molecules.[4][7] This will be paired with the 6-31G(d,p) basis set, which provides a good description of the electronic structure for molecules containing first and second-row elements.[4] All calculations can be performed using computational chemistry software packages like Gaussian, ORCA, or Spartan.

Computational Workflow

The theoretical analysis follows a systematic, multi-step protocol to ensure the reliability and accuracy of the results. This workflow is designed to be self-validating at each stage.

Caption: A flowchart illustrating the key steps in the theoretical calculation process.

Step-by-Step Experimental Protocol

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling interface such as GaussView.

-

Input File Preparation: Create an input file for the computational software. Specify the DFT method (B3LYP) and basis set (6-31G(d,p)). The keywords Opt and Freq should be included to request a geometry optimization followed by a frequency calculation.

-

Execution: Submit the input file to the computational software. The optimization process will iteratively adjust the molecular geometry to find the lowest energy conformation.

-

Verification: Upon completion, inspect the output file. A successful optimization will be indicated by the convergence criteria being met. The frequency calculation should yield no imaginary frequencies, confirming that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Data Extraction: Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles from the output file. The calculated vibrational frequencies and their corresponding IR intensities should also be recorded.

Predicted Molecular Properties and Data Analysis

Optimized Molecular Geometry

The geometry optimization will provide the most stable 3D arrangement of the atoms. Key structural parameters are summarized in the table below. The imidazole ring is expected to be planar, a characteristic feature of aromatic systems.[2]

| Parameter | Description | Predicted Value Range |

| Bond Lengths (Å) | ||

| N1-C2 | Imidazole ring bond | 1.37 - 1.39 |

| C4-C5 | Imidazole ring bond | 1.38 - 1.40 |

| S-O | Sulfamoyl group | 1.42 - 1.45 |

| S-N(imidazole) | Sulfamoyl-imidazole link | 1.65 - 1.68 |

| C=O | Carboxylate ester | 1.20 - 1.22 |

| **Bond Angles (°) ** | ||

| C2-N1-C5 | Imidazole ring angle | 108 - 110 |

| O-S-O | Sulfamoyl group | 118 - 122 |

| Dihedral Angles (°) | ||

| C5-N1-S-O | Torsion angle defining sulfamoyl orientation | Varies |

Table 1: Predicted geometric parameters for this compound.

Caption: 2D representation of this compound.

Vibrational Analysis (FT-IR Spectroscopy)

The frequency calculation will predict the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) spectrum. Key vibrational frequencies are expected in the following regions:

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O stretch | Carboxylate Ester | 1720 - 1740 |

| C=N/C=C stretch | Imidazole Ring | 1500 - 1650 |

| S=O asymmetric stretch | Sulfamoyl Group | 1350 - 1380 |

| S=O symmetric stretch | Sulfamoyl Group | 1150 - 1180 |

| C-O stretch | Ester | 1200 - 1250 |

Table 2: Predicted characteristic vibrational frequencies. Note that calculated frequencies are often systematically higher than experimental values and may require scaling for direct comparison.

Electronic Properties and Reactivity

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity.

-

HOMO: The HOMO is expected to be localized primarily on the electron-rich imidazole ring, indicating this is a likely site for electrophilic attack.

-

LUMO: The LUMO is anticipated to be distributed over the carboxylate and sulfamoyl groups, suggesting these are the probable sites for nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map will visually represent the charge distribution. Electron-rich regions (negative potential), such as the oxygen atoms of the sulfamoyl and carboxylate groups, are susceptible to electrophilic attack, while electron-deficient regions (positive potential), particularly around the hydrogen atoms of the imidazole ring, are prone to nucleophilic attack.[6]

Conclusion

This guide has outlined a robust theoretical framework for the computational characterization of this compound using Density Functional Theory. The detailed protocol for geometry optimization, vibrational frequency analysis, and electronic property calculation provides a solid foundation for researchers to predict the molecular characteristics of this and similar compounds. These theoretical insights are invaluable for understanding structure-activity relationships, interpreting experimental data, and guiding the rational design of new imidazole-based therapeutic agents. The synergy between computational and experimental approaches is crucial for accelerating the pace of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-Sulfamoyl-1H-imidazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the imidazole nucleus, a privileged scaffold in medicinal chemistry, and the sulfamoyl functional group, a cornerstone pharmacophore, has given rise to the versatile class of 1-sulfamoyl-1H-imidazole derivatives. These compounds have garnered significant interest for their broad spectrum of biological activities and therapeutic potential. This technical guide provides an in-depth review of this chemical class, beginning with an analysis of synthetic methodologies, emphasizing strategies for regioselective N-sulfamoylation. A detailed exploration of their structure-activity relationships (SAR) follows, providing insights into the molecular features that govern their pharmacological effects. The core of this guide is a comprehensive examination of their diverse biological profile, including their roles as potent enzyme inhibitors, anticancer agents, and antimicrobial compounds. Finally, we discuss key pharmacokinetic considerations and outline future perspectives for the development of 1-sulfamoyl-1H-imidazole derivatives as next-generation therapeutic agents.

Introduction: A Synthesis of Privileged Scaffolds

The imidazole ring is a five-membered aromatic heterocycle that serves as a fundamental building block for numerous biologically active molecules, including the amino acid histidine and the purine bases of DNA.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[2] This has cemented its status as a "privileged structure" in modern drug discovery, forming the core of many approved drugs.[2][3]

Concurrently, the sulfonamide functional group and its derivatives, such as sulfamoyl groups (-SO₂NR₂), are critical pharmacophores responsible for the therapeutic effects of a wide array of drugs.[4] From antibacterial sulfa drugs to diuretics and anti-inflammatory agents, the sulfonamide moiety is integral to contemporary medicine.[4]

The strategic combination of these two powerful moieties into the 1-sulfamoyl-1H-imidazole scaffold creates a unique chemical architecture. This guide delves into the synthesis, properties, and vast therapeutic landscape of these derivatives, offering a critical resource for professionals engaged in the discovery and development of novel therapeutics.

Synthetic Methodologies

The primary synthetic challenge in preparing 1-sulfamoyl-1H-imidazole derivatives lies in the regioselective attachment of the sulfamoyl group to the N1 position of the imidazole ring. The general approach involves the coupling of an imidazole derivative with a suitable sulfamoylating agent, typically a sulfamoyl chloride, in the presence of a base.

General Synthetic Workflow

A generalized, multi-step synthesis provides a reliable pathway to access a variety of substituted 1-sulfamoyl-1H-imidazole derivatives. The process begins with the synthesis of the core imidazole, followed by its reaction with a custom-synthesized sulfamoyl chloride.

Caption: Generalized workflow for the synthesis of 1-sulfamoyl-1H-imidazole derivatives.

Experimental Protocol: Representative Synthesis

The following protocol outlines a representative method for the synthesis of a generic N,N-dialkyl-1-sulfamoyl-1H-imidazole derivative.

Step 1: Synthesis of N,N-Dialkylsulfamoyl Chloride

-

To a stirred solution of sulfuryl chloride (1.1 equivalents) in a dry, aprotic solvent (e.g., dichloromethane) cooled to 0 °C under an inert atmosphere, add a solution of the desired secondary amine (2.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding cold water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfamoyl chloride, which may be used directly or purified via distillation/crystallization.

Step 2: N-Sulfamoylation of 1H-Imidazole

-

To a solution of 1H-imidazole (1.0 equivalent) in a dry aprotic solvent (e.g., tetrahydrofuran or acetonitrile), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Stir the resulting suspension at room temperature for 30-60 minutes until gas evolution ceases, indicating the formation of the imidazolide anion.

-

Cool the mixture back to 0 °C and add a solution of the N,N-dialkylsulfamoyl chloride (1.05 equivalents) from Step 1 dropwise.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product using column chromatography on silica gel to afford the desired 1-sulfamoyl-1H-imidazole derivative.

Causality: The use of a strong base like sodium hydride in Step 2 is crucial for deprotonating the imidazole ring, forming the highly nucleophilic imidazolide anion. This anion readily attacks the electrophilic sulfur atom of the sulfamoyl chloride, ensuring the formation of the desired N-S bond. The choice of aprotic solvents prevents unwanted side reactions with the base and reactants.

Structure-Activity Relationships (SAR)

The biological activity of 1-sulfamoyl-1H-imidazole derivatives can be finely tuned by modifying substituents at three key positions: the imidazole ring (positions C2, C4, C5), the nitrogen atom of the sulfamoyl group, and the second nitrogen on the sulfamoyl group.

Caption: Key positions for SAR modification on the 1-sulfamoyl-1H-imidazole scaffold.

Key SAR insights from the literature include:

-

Imidazole Ring: Substitution on the imidazole core is critical. For instance, introducing halogen atoms can significantly influence pharmacokinetic and pharmacodynamic properties.[5] The presence of bulky or aromatic groups can facilitate interactions within the binding pockets of target proteins.

-

Sulfamoyl Nitrogen Substituents: The nature of the substituents on the sulfamoyl nitrogen atom is a primary determinant of potency and selectivity. Studies on sulfamoyl benzamide derivatives as h-NTPDase inhibitors revealed that small, constrained groups like cyclopropyl can lead to highly potent and selective inhibition.[4][6] Conversely, incorporating larger aromatic moieties can steer activity towards anticancer targets like carbonic anhydrase.[7] Replacing a carboxamido group with a sulfamoyl group has been shown to produce potent cannabinoid receptor agonists.[8]

Biological and Pharmacological Profile

This class of compounds exhibits a remarkable diversity of biological activities, positioning them as promising leads for multiple therapeutic areas.

Anticancer Activity

1-Sulfamoyl-1H-imidazole derivatives have emerged as potent anticancer agents, primarily through the mechanism of enzyme inhibition.

-

Carbonic Anhydrase (CA) Inhibition: Several derivatives bearing a sulfamoylphenyl moiety have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms IX and XII, which are overexpressed in many hypoxic tumors and contribute to cancer cell survival.[7] Certain compounds showed inhibitory constants (Kᵢ) in the nanomolar range, comparable to the reference drug Acetazolamide.[7]

-

PI3K/AKT/mTOR Pathway Inhibition: The imidazole scaffold is known to be a core component of inhibitors targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[5] By inhibiting key kinases in this pathway, these compounds can halt cell proliferation and induce apoptosis.

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by imidazole-based compounds.

Table 1: Anticancer Activity of Selected Imidazole and Sulfamoyl Derivatives

| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |

| Sulfamoylphenyl Pyrazole | hCA IX | - | 0.04 | [7] |

| Sulfamoylphenyl Pyrazole | MCF-7 (Breast) | - | 5.21 | [7] |

| Benzimidazole-pyrazole | A549 (Lung) | - | 2.2 | [5] |

| Bisbenzimidazole | Various | NCI-60 Panel | 0.16 - 3.6 | [9] |

Enzyme Inhibition

Beyond cancer, these derivatives are potent inhibitors of a wide range of enzymes.

-

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Several sulfamoyl benzamide derivatives have been identified as selective, sub-micromolar inhibitors of h-NTPDase isoforms 1, 2, 3, and 8.[4][6] These enzymes are involved in regulating purinergic signaling and are implicated in thrombosis, inflammation, and cancer.[6] For example, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was a potent and selective inhibitor of h-NTPDase8 with an IC₅₀ of 0.28 µM.[4][6]

-

CYP121 Inhibition (Antitubercular): CYP121 is a cytochrome P450 enzyme essential for the survival of Mycobacterium tuberculosis. 1-(4-biphenylylmethyl)-1H-imidazole derivatives have been identified as potent inhibitors of this enzyme, highlighting their potential as novel anti-tuberculosis agents.[10][11] These compounds were also shown to reduce the intracellular replication of mycobacteria in macrophages.[10]

-

Thromboxane Synthase Inhibition: A new imidazole derivative, Y-20811, was found to be a potent and selective inhibitor of thromboxane synthase, an enzyme involved in platelet aggregation.[12] This suggests a potential application in preventing ischemic circulatory disorders.

Antimicrobial Activity

The imidazole core is famously associated with antifungal activity, and this property extends to its derivatives.

-

Antifungal Agents: Imidazole derivatives have long been used as antifungal agents.[13] The mechanism often involves the inhibition of fungal cytochrome P450 enzymes. While specific data on 1-sulfamoyl derivatives is emerging, the foundational activity of the azole scaffold is well-established.[14]

-

Antibacterial Agents: While less common than antifungal activity, certain benzimidazole derivatives (close structural relatives) have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Pharmacokinetics and Drug Development Considerations

The transition from a promising lead compound to a viable drug candidate is heavily dependent on its pharmacokinetic (PK) profile. For imidazole and sulfonamide-containing compounds, several key parameters must be considered.

-

Absorption and Bioavailability: Benzimidazole derivatives often exhibit low and variable oral bioavailability (2% to 60%), largely due to extensive first-pass metabolism in the liver.[15] The physicochemical properties of the 1-sulfamoyl-1H-imidazole scaffold, such as lipophilicity and hydrogen bonding capacity, must be carefully optimized to improve absorption.

-

Distribution: Many of these derivatives bind extensively to plasma proteins.[15][16] While this can create a circulating reservoir of the drug, it also means only the unbound fraction is pharmacologically active. Some imidazole derivatives have shown slow elimination from target tissues, such as platelets, which can lead to a prolonged duration of action despite rapid plasma clearance.[12]

-

Metabolism: The liver is the primary site of metabolism for these compounds, often involving oxidation and conjugation reactions.[15] The resulting metabolites can be active or inactive, complicating the overall pharmacodynamic profile.

-

Elimination: The elimination half-life can vary significantly depending on the specific substitutions on the core scaffold. For instance, the half-life of sulfaphenazole in sheep was found to be around 7 hours.[16]

Conclusion and Future Perspectives

The 1-sulfamoyl-1H-imidazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The combination of two medicinally privileged structures has yielded compounds with potent and diverse biological activities, spanning oncology, infectious diseases, and inflammatory disorders.

The future of this chemical class lies in the rational design of next-generation derivatives with enhanced properties. Key areas for future research include:

-

Optimizing Selectivity: Focusing on SAR studies to design inhibitors that are highly selective for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Improving Pharmacokinetics: Employing medicinal chemistry strategies to enhance oral bioavailability and modulate metabolic stability, thereby creating candidates with more favorable drug-like properties.

-

Exploring Novel Targets: Screening existing and new libraries of these derivatives against a wider range of biological targets to uncover novel therapeutic applications.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of 1-sulfamoyl-1H-imidazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | MDPI [mdpi.com]

- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure‐Activity Relationship and Mode‐Of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Small Molecules as Potent CYP121 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Correlation between pharmacokinetics and pharmacologic effects of a new imidazole thromboxane synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US3888984A - Oxazole and imidazole derivatives as antifungal agents - Google Patents [patents.google.com]

- 14. Pharmacokinetics of imidazole antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of Sulfaphenazole in Sheep - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Base-Catalyzed Isomerization of 1-(Dimethylsulfamoyl)-5-imidazolecarboxaldehyde

Abstract

This technical guide provides an in-depth analysis of the isomerization of 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde to its more stable 4-carboxaldehyde isomer. This rearrangement represents a crucial transformation in the synthesis of functionalized imidazole scaffolds, which are prevalent in medicinal chemistry and drug development. We will explore the underlying mechanistic principles, provide a detailed experimental protocol for achieving this transformation efficiently, and present data that underscores the reliability of the process. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this specific isomerization reaction in their synthetic strategies.

Introduction: The Significance of Imidazole Scaffolds

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a versatile component in designing molecules that interact with biological targets. The specific substitution pattern on the imidazole ring is critical for pharmacological activity. Consequently, methods for the controlled functionalization and isomerization of imidazole derivatives are of high scientific and practical importance.

The N-dimethylsulfamoyl group serves as a robust directing and protecting group in imidazole chemistry. However, substitutions at the C5 position can sometimes be less thermodynamically stable than their C4 counterparts. The rearrangement of 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde to 1-(dimethylsulfamoyl)-4-imidazolecarboxaldehyde is a prime example of such a transformation, driven by the inherent electronic and steric factors of the substituted imidazole ring. This guide elucidates the specifics of this valuable synthetic reaction.

Mechanistic Insights into the Isomerization

The isomerization from the 5-carboxaldehyde to the 4-carboxaldehyde is not a spontaneous event under all conditions but can be significantly accelerated. The proposed mechanism hinges on the presence of a base, which facilitates a series of proton transfer and charge delocalization steps.

The Role of Base Catalysis

The reaction proceeds efficiently in the presence of a non-nucleophilic organic base, such as triethylamine (TEA). The base is critical for deprotonating the imidazole ring, a necessary step to initiate the rearrangement. While the isomerization does occur slowly at room temperature over several days, the addition of TEA accelerates the process dramatically, allowing for completion within hours.[5][6]

Proposed Mechanistic Pathway

A plausible mechanism for the base-catalyzed isomerization is outlined below. The process likely involves an ylidic intermediate, where the negative charge generated by deprotonation is delocalized across the imidazole ring, facilitating the migration of the aldehyde group.

Caption: Proposed mechanism for the base-catalyzed isomerization.

-

Deprotonation: Triethylamine abstracts the acidic proton from the C4 position of the imidazole ring, generating a carbanionic intermediate.

-

Delocalization and Rearrangement: The negative charge is delocalized within the imidazole ring, forming an ylide-like species. This facilitates the migration of the electron-deficient carboxaldehyde group from the C5 to the C4 position through a transition state.

-

Reprotonation: The resulting carbanion at the C5 position is then reprotonated by the triethylammonium conjugate acid, yielding the thermodynamically more stable 4-carboxaldehyde isomer and regenerating the triethylamine catalyst.

The structural identity of the final product, 1-(dimethylsulfamoyl)-4-imidazolecarboxaldehyde, has been unequivocally confirmed through X-ray crystallography, lending strong support to the occurrence of this rearrangement.[5][6]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of the starting material and the subsequent isomerization.

Synthesis of Starting Material: 1-(Dimethylsulfamoyl)-5-imidazolecarboxaldehyde

The starting material is synthesized from 1-(dimethylsulfamoyl)-2-(tert-butyldimethylsilyl)imidazole.

Caption: Workflow for the synthesis of the starting material.

Materials:

-

1-(dimethylsulfamoyl)-2-(tert-butyldimethylsilyl)imidazole

-

sec-Butyllithium (sec-BuLi) in cyclohexane

-

Methyl formate

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic Acid

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve 1-(dimethylsulfamoyl)-2-(tert-butyldimethylsilyl)imidazole in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of sec-butyllithium. The lithiation at the C5 position is rapid.

-

Quench the reaction by adding methyl formate.

-

Allow the reaction to warm to room temperature and work up using standard aqueous extraction procedures to obtain the crude 1-(dimethylsulfamoyl)-2-(tert-butyldimethylsilyl)-5-imidazolecarboxaldehyde. This intermediate is produced in approximately 57% yield.[5]

-

Remove the tert-butyldimethylsilyl protecting group by treating the intermediate with acetic acid.

-

After purification, 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde is obtained as a gum in high yield (approx. 96%).[5]

Isomerization to 1-(Dimethylsulfamoyl)-4-imidazolecarboxaldehyde

Materials:

-

1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde (gum)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (TEA)

Procedure:

-

Dissolve the 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde gum in anhydrous THF.

-

Add triethylamine to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

The isomerization is typically complete within 2 hours.[5][6]

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization to yield 1-(dimethylsulfamoyl)-4-imidazolecarboxaldehyde as a crystalline solid.

Data Summary and Expected Results

The isomerization protocol is robust and provides the desired product in good yield. The key quantitative data are summarized in the table below.

| Parameter | Value | Reference |

| Reaction Time (with TEA) | 2 hours | [5][6] |

| Reaction Time (no TEA) | ~10 days (at RT) | [5][6] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Catalyst | Triethylamine (TEA) | [5] |

| Yield of Product | 68% (crystalline) | [5][6] |

| Product Confirmation | Proton NMR, Carbon-13 NMR, X-ray Crystallography | [5][6] |

Conclusion and Field Applications

The base-catalyzed rearrangement of 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde to its 4-carboxaldehyde isomer is an efficient and reliable transformation. The detailed protocol and mechanistic understanding provided in this guide offer a practical framework for researchers in organic synthesis and drug discovery. The ability to access the 4-carboxaldehyde isomer, a versatile synthetic handle, opens avenues for the development of novel imidazole-based compounds with potential therapeutic applications. The N-dimethylsulfamoyl group can later be removed under acidic conditions, providing access to the free NH-imidazole if desired.[7] This strategy highlights the utility of sulfamoyl-directed chemistry in constructing complex heterocyclic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds | Semantic Scholar [semanticscholar.org]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

preliminary screening of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

An In-Depth Technical Guide to the Preliminary Screening of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Introduction: Rationale for Screening a Novel Imidazole Derivative

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The subject of this guide, this compound (hereafter referred to as E-DSI-C), is a novel small molecule incorporating this key heterocycle. Its structure is characterized by an ethyl carboxylate group at the 4-position and an N,N-dimethylsulfamoyl group at the 1-position of the imidazole ring.

The N,N-dimethylsulfamoyl group can influence the molecule's electronic properties, solubility, and ability to act as a hydrogen bond acceptor, potentially modulating its interaction with biological targets. Given the therapeutic precedent of the imidazole core, a systematic preliminary screening of E-DSI-C is warranted to uncover its potential biological activities and establish a foundation for future drug development efforts.

This guide provides a comprehensive, phased strategy for the initial biological evaluation of E-DSI-C. It is designed for researchers in drug discovery, outlining a logical workflow from foundational cytotoxicity assessment to broad phenotypic analysis and hypothesis-driven screening. The causality behind each experimental choice is explained to provide a framework for robust and efficient small molecule evaluation.

Section 1: Foundational Assays - Establishing a Biological Activity Window

Before investigating specific therapeutic effects, it is imperative to determine the compound's inherent cytotoxicity. This initial phase establishes a critical concentration range for subsequent assays, ensuring that observed effects are not merely artifacts of cell death. A compound that is broadly and highly cytotoxic is often deprioritized unless the intended application is in oncology.[4]

Experimental Protocol: Cell Viability Assessment via Real-Time Cytotoxicity Assay

This protocol utilizes a membrane-impermeable DNA-binding dye (e.g., CellTox™ Green) to provide a real-time kinetic measurement of cytotoxicity, offering more insight than single-endpoint assays.[5]

Objective: To determine the concentration-dependent cytotoxicity (IC50) of E-DSI-C across a panel of representative cell lines.

Cell Line Panel Rationale:

-

HEK293 (Human Embryonic Kidney): A common, non-cancerous cell line to assess general cytotoxicity.

-

HepG2 (Human Hepatocellular Carcinoma): Represents a liver cell line, providing an early indication of potential hepatotoxicity.

-

A549 (Human Lung Carcinoma): A representative cancer cell line.

-

BJ (Human Foreskin Fibroblast): A normal, non-transformed cell line to assess selectivity for cancer cells.[6]

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of E-DSI-C in 100% dimethyl sulfoxide (DMSO).[7] Perform serial dilutions in cell culture medium to create 2X working solutions.

-

Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 50 µL of medium.[8] Incubate for 24 hours to allow for cell attachment.

-

Assay Reagent Addition: Add the fluorescent cytotoxicity dye to the remaining cell culture medium at the manufacturer's recommended concentration (e.g., 1:1000 dilution).[5]

-